molecular formula C16H16O3 B1586145 Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate CAS No. 732-80-9

Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

Cat. No. B1586145
CAS RN: 732-80-9
M. Wt: 256.3 g/mol
InChI Key: LGFDQZCUDVWAIQ-UHFFFAOYSA-N
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Description

Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate (EMBC) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents such as ethanol and methanol, and is used as a reagent in organic synthesis. EMBC is primarily used in the synthesis of organic molecules, such as pharmaceuticals, and in the study of biochemical and physiological effects.

Scientific Research Applications

Crystal and Molecular Structure Studies

The study of the crystal and molecular structures of ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate derivatives has been a focus in scientific research. These derivatives, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been analyzed using single crystal X-ray diffraction data. This analysis helps in understanding the physical and chemical properties of these compounds, which are crucial for their applications in various biological activities and conjugated addition reactions of carbanions in the presence of basic catalysts (Kaur et al., 2012).

Synthesis of Derivatives

The synthesis of various derivatives of ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate plays a significant role in exploring its potential applications. For instance, the reaction of ethoxymethylenemalononitrile with ethyl 4-phenylacetoacetate leads to the production of ethyl 1,1′-biphenyl-6-amino-5-cyano-2-hydroxy-3-carboxylate. These derivatives open up avenues for further chemical modifications and applications in different fields of chemistry and pharmacology (Schmidt & Kores, 1988).

Antimicrobial and Antioxidant Activities

The derivatives of ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate have been investigated for their antimicrobial and antioxidant activities. Compounds like ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates have shown significant antibacterial and antifungal properties, as well as notable antioxidant potential. These findings suggest the potential use of these compounds in pharmaceutical and biomedical applications (Raghavendra et al., 2016).

Structural Analyses and Thermal Rearrangement Studies

Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate derivatives have also been synthesized for structural analyses and to study their thermal rearrangement. For example, the synthesis of ethyl 4-methoxy-4a-methyl-4aH-benzocycloheptene-5-carboxylate led to the study of its thermal rearrangement, providing insights into the compound's stability and reactivity under different conditions. Such studies are crucial for understanding the compound's behavior in various industrial and pharmaceutical applications (Bradbury et al., 1982).

properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3/c1-3-19-16(17)14-6-4-12(5-7-14)13-8-10-15(18-2)11-9-13/h4-11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGFDQZCUDVWAIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377416
Record name Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate

CAS RN

732-80-9
Record name Ethyl 4'-methoxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
P Lan, D Berta, JA Porco, MS South… - The Journal of Organic …, 2003 - ACS Publications
A general method for polymer-assisted solution-phase (PASP) Suzuki reactions employing a combination of anthracene-tagged palladium catalyst and anthracene-tagged boronic acid …
Number of citations: 66 pubs.acs.org
TJ Korn, MA Schade, MN Cheemala, S Wirth… - …, 2006 - thieme-connect.com
A range of aromatic organocopper or organomagnesium compounds undergo smooth cross-coupling reactions with aryl bromides, chlorides, fluorides and tosylates, leading to …
Number of citations: 52 www.thieme-connect.com
SR Smith - 2022 - search.proquest.com
This dissertation explores the use of data-driven workflows to generate datasets with diverse outputs and the statistical analysis of these datasets for predictive and mechanistic …
Number of citations: 0 search.proquest.com
AD Benischke, A Desaintjean, T Juli, G Cahiez… - …, 2017 - thieme-connect.com
A catalytic system consisting of Ni(acac) 2 (5 mol%) and 4-fluorostyrene (20 mol%) allows a convenient cross-coupling of functionalized organomanganese reagents with a variety of …
Number of citations: 7 www.thieme-connect.com
Y Monguchi, Y Fujita, S Hashimoto, M Ina, T Takahashi… - Tetrahedron, 2011 - Elsevier
The solvent-free and solid-phase hydrogenation of various reducible functionalities was efficiently catalyzed by heterogeneous palladium on carbon (Pd/C) under ambient hydrogen …
Number of citations: 53 www.sciencedirect.com
KR Penn - 2023 - repository.lib.ncsu.edu
PENN, KYLE ROBERT. Controlled α-Halogenation of Alkyl Sulfonamides and Development of Highly Active Bifunctional (benz Page 1 ABSTRACT PENN, KYLE ROBERT. Controlled α-…
Number of citations: 0 repository.lib.ncsu.edu
M Hofmayer - 2020 - edoc.ub.uni-muenchen.de
I am very grateful to Prof. Dr. Oliver Trapp for his interest shown in this manuscript by accepting to be my second referee. Thank you Prof. Dr. Konstantin Karaghiosoff for the discussions …
Number of citations: 4 edoc.ub.uni-muenchen.de

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